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Compound of Interest

Compound Name: 4-Methoxy-3-nitrobenzaldehyde

Cat. No.: B1298851

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-3-nitrobenzaldehyde,
a key chemical intermediate in the synthesis of various biologically active compounds. This
document details its physicochemical properties, experimental protocols for its application in
synthesis, and the biological pathways of its derivatives.

Core Compound Specifications

4-Methoxy-3-nitrobenzaldehyde is an aromatic aldehyde characterized by the presence of a
methoxy and a nitro functional group on the benzene ring. These features make it a versatile
precursor in organic synthesis.

Molecular Formula: CsH7NO4[1][2]
Molecular Weight: 181.15 g/mol [1][2]

Below is a summary of its key physicochemical properties:
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Property Value Source
Molecular Formula CsH7NOa4 [1112]
Molecular Weight 181.15 g/mol [1][2]

White to pale cream or pale ] S
Appearance Thermo Fisher Scientific
yellow powder

Melting Point 97-100 °C
CAS Number 31680-08-7
4-methoxy-3-
IUPAC Name [1]

nitrobenzaldehyde

COC1=C(C=C(C=C1)C=0)--
SMILES [1]
INVALID-LINK--[O-]

YTCRQCGRYCKYNO-
InChl Key [1]
UHFFFAOYSA-N

Application in the Synthesis of Bioactive Molecules

4-Methoxy-3-nitrobenzaldehyde is a valuable starting material for the synthesis of
heterocyclic compounds, including Schiff bases and 4-aza-podophyllotoxin derivatives, which
have shown potential as cytotoxic agents against various cancer cell lines.

Experimental Protocol: Synthesis of 4-Aza-
podophyllotoxin Derivatives

This protocol describes the synthesis of 4-aza-podophyllotoxin derivatives via a one-pot, three-
component Knoevenagel condensation reaction.

Materials:
e 4-Methoxy-3-nitrobenzaldehyde

e Substituted heterocyclic amines (e.g., anilinolactones)
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Tetronic acid

Ethanol

Acetone

Procedure:

In a round-bottom flask, dissolve the substituted heterocyclic amine, tetronic acid, and 4-
Methoxy-3-nitrobenzaldehyde in ethanol.

Reflux the reaction mixture. The reaction progress can be monitored by thin-layer
chromatography.

Upon completion of the reaction, cool the mixture to allow the 4-aza-podophyllotoxin
derivative to precipitate.

Filter the precipitate and wash it with cold ethanol.

Recrystallize the crude product from acetone to yield the pure 4-aza-podophyllotoxin
derivative.

Confirm the structure of the synthesized compound using *H NMR, 3C NMR, and mass
spectrometry.

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

The following is a detailed methodology for assessing the cytotoxic activity of synthesized 4-

aza-podophyllotoxin derivatives against cancer cell lines.

Materials:

Synthesized 4-aza-podophyllotoxin derivatives
Human cancer cell lines (e.g., HelLa, K562, K562/A02)
Normal fibroblast cells (for selectivity assessment)

96-well plates
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e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
e Dimethyl sulfoxide (DMSOQO)

e Multiplate reader

Procedure:

Culture the selected cancer and normal cell lines separately in 96-well plates at a density of
3 x 103 cells per well.

Incubate the plates at 37°C overnight to allow for cell attachment.

Prepare stock solutions of the synthesized compounds in DMSO and dilute them to final
concentrations ranging from 0.005 pM to 25.000 uM. The final DMSO concentration in the
wells should be 0.1%.

Add the different concentrations of the compounds to the wells (n=3 for each concentration).
Include a vehicle control (0.1% DMSO) and a positive control (e.g., etoposide).

Incubate the plates for 72 hours.

Following incubation, add MTT solution to each well and incubate for an additional 3 hours.
Aspirate the supernatant and add DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at the appropriate wavelength using a multiplate reader.

Calculate the ICso values (the concentration of the compound that inhibits 50% of cell
growth).

Biological Activity and Signaling Pathways

Derivatives of 4-Methoxy-3-nitrobenzaldehyde, particularly 4-aza-podophyllotoxins, have
demonstrated significant cytotoxic effects on cancer cells. The proposed mechanism of action
involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Anticancer mechanism of 4-Aza-podophyllotoxin derivatives.
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The diagram above illustrates the signaling pathway initiated by 4-aza-podophyllotoxin
derivatives. These compounds inhibit the polymerization of tubulin, which disrupts microtubule
formation. This disruption leads to cell cycle arrest in the G2/M phase, which in turn activates
caspase-3, a key executioner caspase, ultimately leading to programmed cell death
(apoptosis).

Experimental Workflow

The following diagram outlines the logical workflow from the synthesis of bioactive compounds
using 4-Methoxy-3-nitrobenzaldehyde to the evaluation of their biological activity.

Workflow for synthesis and bioactivity screening.

This workflow begins with 4-Methoxy-3-nitrobenzaldehyde as the starting material for a one-
pot synthesis. The resulting crude product is then purified and its chemical structure is
confirmed. Finally, the pure compound is subjected to in vitro cytotoxicity assays to determine
its biological efficacy, leading to the identification of potentially therapeutic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

e 2. Synthesis and Evaluation of New Podophyllotoxin Derivatives with in Vitro Anticancer
Activity - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [4-Methoxy-3-nitrobenzaldehyde: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1298851#4-methoxy-3-nitrobenzaldehyde-molecular-
weight-and-formula]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1298851?utm_src=pdf-body
https://www.benchchem.com/product/b1298851?utm_src=pdf-body
https://www.benchchem.com/product/b1298851?utm_src=pdf-custom-synthesis
https://dacemirror.sci-hub.se/journal-article/4fc345ba9a9e8c612d1776a3853b907f/hatti2015.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6332074/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6332074/
https://www.benchchem.com/product/b1298851#4-methoxy-3-nitrobenzaldehyde-molecular-weight-and-formula
https://www.benchchem.com/product/b1298851#4-methoxy-3-nitrobenzaldehyde-molecular-weight-and-formula
https://www.benchchem.com/product/b1298851#4-methoxy-3-nitrobenzaldehyde-molecular-weight-and-formula
https://www.benchchem.com/product/b1298851#4-methoxy-3-nitrobenzaldehyde-molecular-weight-and-formula
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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